molecular formula C29H28N2O3S B397316 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-N-(NAPHTHALEN-1-YL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE

2-[2-(4-METHOXYPHENYL)ACETAMIDO]-N-(NAPHTHALEN-1-YL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE

Cat. No.: B397316
M. Wt: 484.6g/mol
InChI Key: IAELFZFNTBOKOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-METHOXYPHENYL)ACETAMIDO]-N-(NAPHTHALEN-1-YL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound with a molecular formula of C29H28N2O3S and a molar mass of 484.61 g/mol This compound is characterized by its unique structure, which includes a naphthyl group, a methoxyphenyl group, and a cyclohepta[b]thiophene ring system

Preparation Methods

The synthesis of 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-N-(NAPHTHALEN-1-YL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the acylation of 4-methoxyphenylacetic acid with an appropriate amine, followed by cyclization and further functionalization to introduce the naphthyl and thiophene moieties . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-[2-(4-METHOXYPHENYL)ACETAMIDO]-N-(NAPHTHALEN-1-YL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The naphthyl and methoxyphenyl groups may facilitate binding to certain enzymes or receptors, while the thiophene ring system can participate in electron transfer processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include those with related structural features, such as:

Properties

Molecular Formula

C29H28N2O3S

Molecular Weight

484.6g/mol

IUPAC Name

2-[[2-(4-methoxyphenyl)acetyl]amino]-N-naphthalen-1-yl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

InChI

InChI=1S/C29H28N2O3S/c1-34-21-16-14-19(15-17-21)18-26(32)31-29-27(23-11-3-2-4-13-25(23)35-29)28(33)30-24-12-7-9-20-8-5-6-10-22(20)24/h5-10,12,14-17H,2-4,11,13,18H2,1H3,(H,30,33)(H,31,32)

InChI Key

IAELFZFNTBOKOP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)NC4=CC=CC5=CC=CC=C54

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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